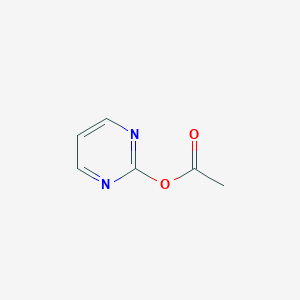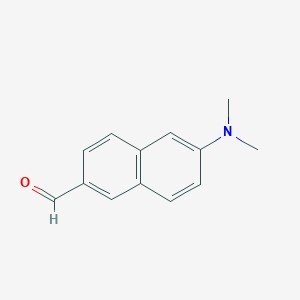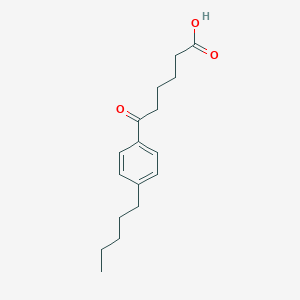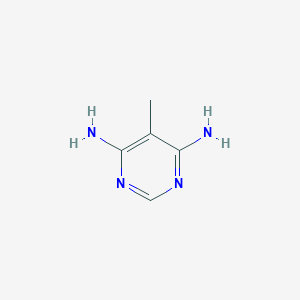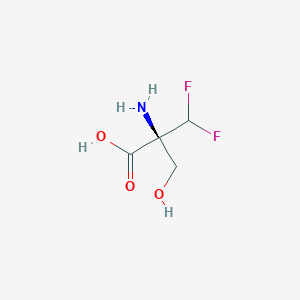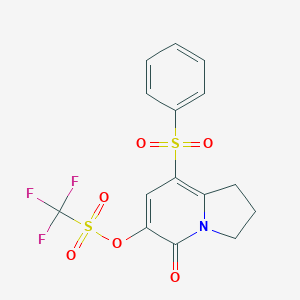![molecular formula C14H10Cl2N2OS B065935 N-[(2,5-dichlorophenyl)carbamothioyl]benzamide CAS No. 6281-57-8](/img/structure/B65935.png)
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, also known as Diuron, is a herbicide widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice due to its effectiveness and low cost. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of Diuron.
作用機序
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide works by inhibiting the photosynthesis process in plants. Specifically, it blocks the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH. This leads to a buildup of reactive oxygen species and ultimately results in cell death. The exact mechanism of action in other organisms, such as animals and humans, is still unclear.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on different organisms. In plants, it can cause chlorosis and necrosis, as well as stunted growth and reduced yield. In animals, it has been shown to affect the reproductive system, liver function, and immune response. In humans, there is limited research on the physiological effects of this compound, but some studies suggest a possible link to cancer and other health problems.
実験室実験の利点と制限
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a useful tool for studying the effects of herbicides on various organisms. Its low cost and availability make it an attractive option for researchers. However, its toxicity and potential health risks must be taken into consideration when handling and using it in lab experiments. Additionally, its specificity for photosystem II may limit its usefulness in studying other cellular processes.
将来の方向性
There are several areas of research that could benefit from further study of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential as a cancer therapy, particularly in combination with other drugs. Another area of interest is its impact on soil microorganisms and the environment. Additionally, more research is needed to fully understand its mechanism of action and potential health risks in humans.
合成法
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can be synthesized through a series of chemical reactions starting with 2,5-dichloroaniline and thiourea. The process involves the formation of a carbamothioyl group and the attachment of a benzamide moiety. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been extensively studied for its herbicidal properties. However, recent research has focused on its potential applications in other fields, such as medicine and environmental science. For example, this compound has been shown to have anti-tumor activity in certain cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been used to study the effects of herbicides on soil microorganisms and their potential impact on the environment.
特性
CAS番号 |
6281-57-8 |
|---|---|
分子式 |
C14H10Cl2N2OS |
分子量 |
325.2 g/mol |
IUPAC名 |
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
InChIキー |
DEWHSBUUMWHCGU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=C(C=CC(=C2)Cl)Cl)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
その他のCAS番号 |
6281-57-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



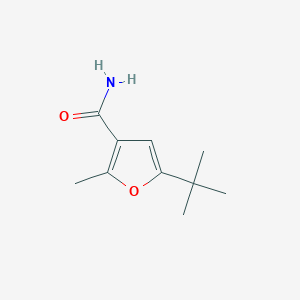

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
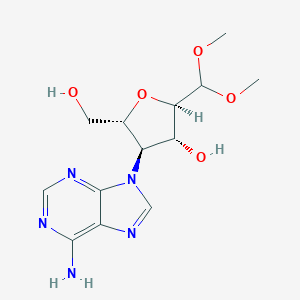
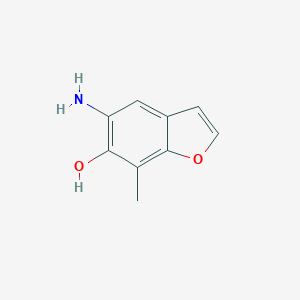
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
